molecular formula C16H18N2O3S B5807452 1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA

1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA

Cat. No.: B5807452
M. Wt: 318.4 g/mol
InChI Key: FNTLHVFCGBSMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications, particularly in medicinal chemistry and agriculture. The structure of this compound features a urea moiety linked to a 3,5-dimethylphenyl group and a 4-methylbenzenesulfonyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA typically involves the reaction of 3,5-dimethylaniline with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

3,5-dimethylaniline+4-methylbenzenesulfonyl isocyanateThis compound\text{3,5-dimethylaniline} + \text{4-methylbenzenesulfonyl isocyanate} \rightarrow \text{this compound} 3,5-dimethylaniline+4-methylbenzenesulfonyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonamides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonyl derivatives with varied functional groups.

Scientific Research Applications

1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea moiety is known to bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor-mediated signaling.

Comparison with Similar Compounds

  • 1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOUREA
  • 1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)CARBAMATE

Uniqueness: 1-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)UREA is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its thiourea and carbamate analogs, the urea derivative exhibits different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-4-6-15(7-5-11)22(20,21)18-16(19)17-14-9-12(2)8-13(3)10-14/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTLHVFCGBSMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.